
4,5-Diisobutoxy-2-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diisobutoxy-2-imidazolidinone is a heterocyclic compound that belongs to the imidazolidinone family. This compound is characterized by the presence of two isobutoxy groups attached to the 4th and 5th positions of the imidazolidinone ring. Imidazolidinones are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diisobutoxy-2-imidazolidinone typically involves the cyclocondensation of diamines, bisamides, or urea derivatives with appropriate carbonyl compounds. One common method is the reaction of glyoxal with N-heteroaryl-N’-phenylureas in the presence of an acid catalyst such as formic acid . The reaction is carried out in refluxing acetonitrile, leading to the formation of the desired imidazolidinone derivative.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Diisobutoxy-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The isobutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4,5-Diisobutoxy-2-imidazolidinone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,5-Diisobutoxy-2-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the formation of various reaction intermediates . These intermediates can then undergo further transformations, resulting in the desired products. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4,5-Diisobutoxy-2-imidazolidinone can be compared with other similar compounds, such as:
4,5-Dihydroxy-2-imidazolidinone: This compound lacks the isobutoxy groups and has different chemical properties and reactivity.
2-Imidazolidinone: A simpler structure with fewer substituents, used in various pharmaceutical and industrial applications.
Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone core, leading to different biological and chemical properties.
Propriétés
Numéro CAS |
93004-63-8 |
|---|---|
Formule moléculaire |
C11H22N2O3 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
4,5-bis(2-methylpropoxy)imidazolidin-2-one |
InChI |
InChI=1S/C11H22N2O3/c1-7(2)5-15-9-10(13-11(14)12-9)16-6-8(3)4/h7-10H,5-6H2,1-4H3,(H2,12,13,14) |
Clé InChI |
AYBRYHGEIXONDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1C(NC(=O)N1)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


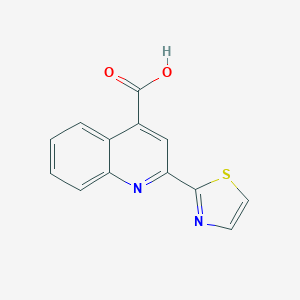
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)

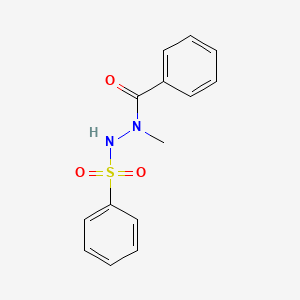
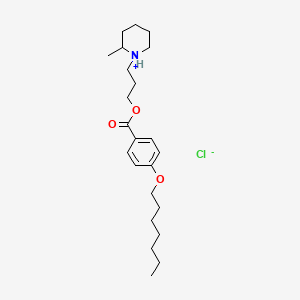
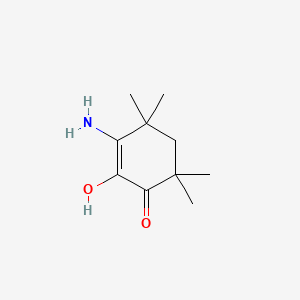
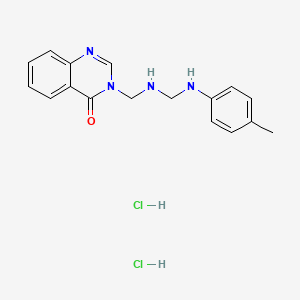


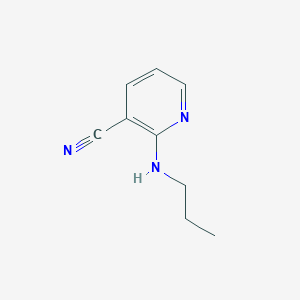
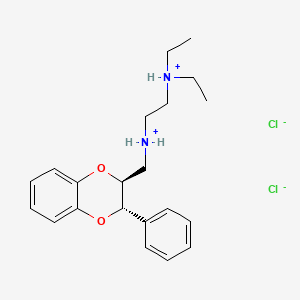
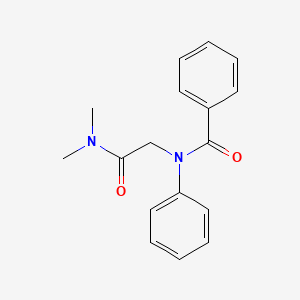
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)

